BQU57
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BQU57は、Ras様GTPaseであるRalAとRalBを選択的に標的とする低分子阻害剤です。 細胞の成長や腫瘍形成など、さまざまな細胞プロセスにおいて重要な役割を果たすこれらのタンパク質の活性化を阻害する能力で知られています 。 This compoundは、特定の種類の癌における腫瘍増殖を阻害する可能性について、前臨床研究で有望な結果を示しています .
科学的研究の応用
BQU57 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the function of Ral GTPases and their role in cellular processes.
Biology: Employed in cell-based assays to investigate the effects of Ral inhibition on cell growth and signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit high Ral activity.
Industry: Utilized in the development of new drugs targeting Ral GTPases and related pathways.
作用機序
BQU57は、RalAとRalBのGDP結合型に選択的に結合することで、その活性化を阻害することで作用します。この結合は、グアニジンヌクレオチド結合ポケットの近くに位置するアロステリック部位で起こり、これらのタンパク質を不活性な状態に固定します。 RalAとRalBの活性化の阻害は、細胞の成長と生存に不可欠な下流のシグナル伝達経路を阻害し、腫瘍増殖の抑制につながります .
生化学分析
Biochemical Properties
BQU57 plays a crucial role in biochemical reactions by selectively inhibiting the activity of the GTPases RalA and RalB. These small GTPases are part of the Ras superfamily and are involved in cell signaling pathways that regulate cell proliferation, survival, and metastasis. This compound binds to the GDP-bound form of RalA and RalB, preventing their activation and subsequent interaction with effector proteins such as Ral-binding protein 1 (RALBP1) . This inhibition disrupts the signaling pathways mediated by RalA and RalB, thereby affecting various cellular functions.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, it has been demonstrated to decrease the viability of triple-negative breast cancer (TNBC) cell lines and sensitize these cells to chemotherapy . This compound inhibits the anchorage-independent growth of human cancer cell lines, such as H358 and H2122, by reducing the cellular levels of active RalA and RalB . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting the Ral GTPases, which play a role in exocytosis, cell motility, and actin cytoskeletal rearrangement .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GDP-bound form of RalA and RalB in an allosteric manner. This binding locks RalA and RalB in their inactive state, preventing their activation and interaction with downstream effector proteins . The dissociation constant (Kd) for the binding of this compound to RalB-GDP is approximately 7.7 µM . By inhibiting the activation of RalA and RalB, this compound disrupts the signaling pathways that are crucial for cell proliferation, survival, and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability and can enter tumor tissues within three hours of administration . Long-term studies have shown that this compound can inhibit the growth of tumor xenografts in mice, with its effects being dose-dependent . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving human lung cancer xenografts in mice, this compound was administered at doses of 10, 20, and 50 mg/kg body weight . The compound exhibited dose-dependent inhibition of tumor growth, with higher doses resulting in more significant inhibition of RalA and RalB activation
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with the GTPases RalA and RalB. By binding to the GDP-bound form of these GTPases, this compound inhibits their activation and disrupts the downstream signaling pathways . This inhibition affects various metabolic processes, including cell proliferation, survival, and metastasis. The metabolic flux and levels of metabolites in cells treated with this compound are influenced by the disruption of Ral-mediated signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to enter tumor tissues within three hours of administration and accumulate in these tissues . The transport and distribution of this compound are crucial for its localization and accumulation in target cells, which in turn influence its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to the GDP-bound form of RalA and RalB. This binding occurs in the cytoplasm, where RalA and RalB are localized . The activity and function of this compound are influenced by its localization within the cytoplasm, as it targets the Ral GTPases and prevents their activation. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its subcellular localization and therapeutic effects.
準備方法
合成経路と反応条件
BQU57は、複数段階の化学プロセスによって合成されます。重要なステップには、ジヒドロピラノピラゾールコア構造の形成、続いて生物活性を与える官能基の導入が含まれます。合成経路には、通常、次の手順が含まれます。
ジヒドロピラノピラゾールコアの形成: これは、適切な出発物質を制御された条件下で反応させてコア構造を形成する手順です。
工業生産方法
This compoundの具体的な工業生産方法は広く公表されていませんが、合成には、高収率と純度を確保するために、大型の化学反応器と精製プロセスが用いられる可能性があります。 この化合物は、通常、安定性を維持するために-20°Cで固体として保管されます .
化学反応の分析
反応の種類
BQU57は、反応性の官能基が存在するため、主に置換反応を起こします。また、特定の条件下では、酸化反応と還元反応にも参加できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件は、通常、中程度の温度とジメチルスルホキシド (DMSO) などの溶媒を伴います。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬を制御された条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、用いられる特定の試薬と条件によって異なります。 たとえば、置換反応では、異なる官能基を持つthis compoundのさまざまな誘導体が得られますが、酸化反応と還元反応では、化合物の酸化状態が変化する可能性があります .
科学研究への応用
This compoundは、化学、生物学、医学、産業など、科学研究の幅広い分野で応用されています。
類似化合物との比較
BQU57は、類似の化合物と比較して、Ral GTPaseに対する高い選択性を特徴としています。関連する化合物には、次のようなものがあります。
RBC8: This compoundの誘導体で、Ral GTPaseに対する阻害効果は似ていますが、効力と選択性のプロファイルが異なります.
CID-4785700: 化学的性質と生物学的活性が異なる別のRal阻害剤.
This compoundは、その特異的な結合親和性と前臨床癌モデルにおける有効性により、研究および潜在的な治療薬開発において貴重なツールとなっています .
特性
IUPAC Name |
6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMHHSFXFMZAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637739-82-2 |
Source
|
Record name | 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of BQU57?
A1: this compound functions as a small molecule inhibitor targeting the GTPase Ral proteins, specifically RalA. [, , , ] By inhibiting RalA, this compound disrupts downstream signaling pathways crucial for tumor progression, including proliferation, survival, and metastasis. [, , ]
Q2: Which cancer types have shown sensitivity to this compound in preclinical studies?
A2: Preclinical research highlights this compound's potential in triple-negative breast cancer (TNBC). [, , ] Studies demonstrate that this compound inhibits TNBC cell growth in vitro and reduces tumor growth and metastasis in vivo, including models utilizing patient-derived xenografts. [, ]
Q3: Has this compound demonstrated synergy with existing cancer therapies?
A3: In vitro studies show a greater than additive effect when this compound is combined with paclitaxel, a chemotherapy drug, in TNBC cell lines. [] This suggests potential for combination therapies to enhance treatment efficacy.
Q4: Are there any known resistance mechanisms to this compound?
A4: While the provided research doesn't delve into specific resistance mechanisms, it highlights that RalA expression levels might predict response to chemotherapy in TNBC patients. [] Further research is needed to understand potential resistance development and identify biomarkers for treatment response.
Q5: What are the future directions for this compound research?
A5: Ongoing research focuses on:
- Molecular mechanisms: Unraveling the intricate signaling pathways regulated by RalA in tumorigenesis and metastasis. []
- Drug development: Optimizing Ral inhibitors for enhanced specificity towards RalA. []
- Clinical translation: Exploring the therapeutic potential of this compound and other Ral inhibitors in clinical trials for TNBC and potentially other cancers. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。